1-(4-Méthoxyphényl)-2-phényléthanone

Vue d'ensemble

Description

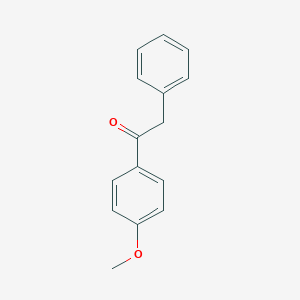

1-(4-Methoxyphenyl)-2-phenylethanone, also known as p-methoxybenzophenone, is an organic compound with the molecular formula C15H14O2. It is a ketone that features a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Applications De Recherche Scientifique

1-(4-Methoxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-phenylethanone can be synthesized through several methods, including:

Friedel-Crafts Acylation: This method involves the acylation of anisole (4-methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 4-methoxybenzaldehyde, followed by acidic workup to yield the ketone.

Industrial Production Methods: Industrial production of 1-(4-Methoxyphenyl)-2-phenylethanone often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

1-(4-Methoxyphenyl)-2-phenylethanone can be compared with other similar compounds to highlight its uniqueness:

Activité Biologique

1-(4-Methoxyphenyl)-2-phenylethanone, also known as p-methoxyacetophenone, is an organic compound that belongs to the class of aromatic ketones. Its structure features a methoxy group attached to a phenyl ring, contributing to its biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research has indicated that 1-(4-Methoxyphenyl)-2-phenylethanone exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens.

- Antioxidant Properties : It has been identified as a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Cytotoxicity : Research indicates that it can induce cytotoxic effects in certain cancer cell lines.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of 1-(4-Methoxyphenyl)-2-phenylethanone against several bacterial strains. The results demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Antioxidant Activity

The antioxidant capacity of 1-(4-Methoxyphenyl)-2-phenylethanone was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to reduce DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory conditions.

Cytotoxicity Studies

The cytotoxic effects of 1-(4-Methoxyphenyl)-2-phenylethanone were evaluated in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that the compound induced apoptosis in these cell lines with IC50 values of approximately 30 µg/mL for MCF-7 and 40 µg/mL for HeLa cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a formulation containing 1-(4-Methoxyphenyl)-2-phenylethanone in treating skin infections caused by resistant bacterial strains. The study concluded that patients receiving the treatment showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

- Case Study on Antioxidant Properties : In an animal model of oxidative stress-induced liver damage, administration of 1-(4-Methoxyphenyl)-2-phenylethanone resulted in lower levels of liver enzymes and reduced histopathological damage, supporting its role as a protective agent against oxidative injury.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALKSRAHVYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907346 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023-17-2 | |

| Record name | 1023-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.